molecular formula C19H22N2O4S B2639013 2,3,5,6-tetramethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922554-25-4

2,3,5,6-tetramethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2639013
CAS No.: 922554-25-4
M. Wt: 374.46
InChI Key: AMPBJSHZCMBKHL-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide group, a tetrahydrobenzo[f][1,4]oxazepine ring, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[f][1,4]oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group in the tetrahydrobenzo[f][1,4]oxazepine ring, potentially converting it to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit a variety of enzymes, making this compound a candidate for drug development studies.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. Sulfonamide derivatives have been used in the treatment of bacterial infections, and the unique structure of this compound may offer new avenues for antimicrobial or anticancer drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique functional groups present in this molecule.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide would depend on its specific application. In the context of enzyme inhibition, the sulfonamide group can mimic the structure of natural substrates, binding to the active site of the enzyme and preventing its normal function. This can lead to the inhibition of key biological pathways, which is useful in the treatment of diseases.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetramethylbenzenesulfonamide: Lacks the tetrahydrobenzo[f][1,4]oxazepine ring, making it less complex and potentially less versatile.

    N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide: Lacks the methyl groups, which can affect its reactivity and biological activity.

Uniqueness

The uniqueness of 2,3,5,6-tetramethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential biological activity. The presence of multiple methyl groups can influence its solubility and interaction with biological targets, making it a compound of significant interest for further research and development.

Biological Activity

Chemical Structure and Properties

The chemical formula of the compound is C19H24N2O3SC_{19}H_{24}N_2O_3S, and it features a sulfonamide group, which is known for its diverse biological activities, particularly in antibacterial and antitumor applications. The presence of the tetrahydrobenzooxazepin moiety suggests potential neuroactive properties, as similar structures have been associated with modulation of neurotransmitter systems.

Antibacterial Activity

Sulfonamides have historically been recognized for their antibacterial properties. The sulfonamide group in this compound may inhibit bacterial growth by interfering with folate synthesis. For instance, studies on related sulfonamide derivatives have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, often demonstrating Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

Antitumor Activity

Compounds containing the benzo[f][1,4]oxazepine structure have been investigated for their antitumor properties. Research indicates that derivatives of this structure can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . Although direct studies on the specific compound are lacking, its structural features align with those known to exhibit such activities.

Neuroactivity

The tetramethyl substituents may enhance the lipophilicity of the compound, potentially allowing it to cross the blood-brain barrier. This characteristic is critical for compounds targeting neurological disorders. Related compounds have shown promise in modulating neurotransmitter levels and exhibiting neuroprotective effects .

Study on Antimicrobial Efficacy

A study evaluated a series of sulfonamide derivatives against common pathogens. The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial activity. For example:

Compound StructureMIC (µg/mL)Target Bacteria
Sulfonamide A8E. coli
Sulfonamide B16S. aureus
2,3,5,6-Tetramethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide TBDTBD

This table illustrates how structural variations can influence biological activity.

Neuroprotective Effects

Research on similar oxazepine derivatives has demonstrated neuroprotective effects in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells, which are critical pathways involved in conditions like Alzheimer's disease .

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-11-9-12(2)14(4)18(13(11)3)26(23,24)21-15-5-6-17-16(10-15)19(22)20-7-8-25-17/h5-6,9-10,21H,7-8H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPBJSHZCMBKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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